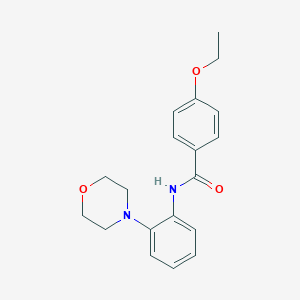![molecular formula C16H17N3O3S B238449 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238449.png)
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, also known as DMCM, is a chemical compound that has been widely studied for its applications in scientific research. DMCM is a potent antagonist of the GABA-A receptor, which plays a crucial role in the regulation of neuronal activity in the brain.
Wirkmechanismus
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide acts as a potent antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. By binding to the receptor, 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide prevents the binding of GABA and inhibits its inhibitory effects on neuronal activity. This leads to increased excitability of neurons, which can result in seizures and other neurological disorders.
Biochemische Und Physiologische Effekte
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which can lead to increased arousal and alertness. Additionally, 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to increase heart rate and blood pressure, which can be potentially dangerous in certain contexts.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has a number of advantages and limitations for use in lab experiments. One advantage is its potency as a GABA-A receptor antagonist, which allows for precise manipulation of neuronal activity. However, its effects on other neurotransmitters and physiological systems can make it difficult to interpret results. Additionally, 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has potential safety concerns, such as its effects on heart rate and blood pressure, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide. One area of interest is its potential applications in the treatment of psychiatric disorders, such as anxiety and depression. Additionally, further research is needed to understand the effects of 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide on other neurotransmitter systems and physiological processes. Finally, the development of more selective GABA-A receptor antagonists could allow for more precise manipulation of neuronal activity and lead to new insights into the functioning of the brain.
Synthesemethoden
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxybenzoyl chloride with 2-amino-4-methylpyridine, followed by the addition of thiourea and subsequent treatment with hydrochloric acid. The final product is then purified through recrystallization to obtain 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide in high purity.
Wissenschaftliche Forschungsanwendungen
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been extensively studied for its applications in scientific research. It is commonly used as a tool to study the GABA-A receptor and its role in regulating neuronal activity in the brain. 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has also been used to investigate the effects of GABA-A receptor antagonists on anxiety, depression, and other psychiatric disorders. Additionally, 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been used to study the effects of GABA-A receptor antagonists on seizure activity and epilepsy.
Eigenschaften
Produktname |
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
|---|---|
Molekularformel |
C16H17N3O3S |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H17N3O3S/c1-10-4-5-17-14(6-10)18-16(23)19-15(20)11-7-12(21-2)9-13(8-11)22-3/h4-9H,1-3H3,(H2,17,18,19,20,23) |
InChI-Schlüssel |
OUEUNQRJAQCTBV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC |
Kanonische SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)

![2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)
![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)




![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)